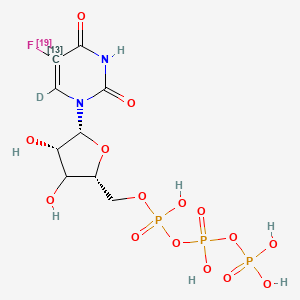

5-Fluorouridine 5'-triphosphate-13C,19F,d1

Description

BenchChem offers high-quality 5-Fluorouridine 5'-triphosphate-13C,19F,d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorouridine 5'-triphosphate-13C,19F,d1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H14FN2O15P3 |

|---|---|

Molecular Weight |

504.13 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(6-deuterio-5-(19F)fluoro-2,4-dioxo(513C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i1D,3+1,10+0 |

InChI Key |

AREUQFTVCMGENT-MSABNBAOSA-N |

Isomeric SMILES |

[2H]C1=[13C](C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

A-Technical-Guide-to-the-Chemo-enzymatic-Synthesis-of-13C-and-19F-Labeled-Uridine-5-Triphosphate

Abstract

Stable isotope-labeled nucleotides, particularly those incorporating 13C and 19F, are invaluable tools in contemporary biomedical research. Their applications span from elucidating RNA structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy to tracking drug metabolism and pharmacokinetics. This comprehensive technical guide details a robust and scalable chemo-enzymatic methodology for the synthesis of 13C and 19F-labeled uridine-5′-triphosphate (UTP). By synergistically combining the precision of chemical synthesis for the introduction of isotopic labels into the nucleobase with the high selectivity and efficiency of enzymatic phosphorylation, this approach offers a superior alternative to purely chemical or biological methods. We provide detailed, field-proven protocols, explain the rationale behind critical experimental choices, and present data in a clear, accessible format. This guide is intended to empower researchers, scientists, and drug development professionals to produce high-purity, isotopically labeled UTP for a wide array of advanced research applications.

Introduction: The Imperative for Isotopically Labeled UTP

Uridine-5′-triphosphate (UTP) is a fundamental building block for RNA synthesis and plays a crucial role in various metabolic pathways, including the synthesis of polysaccharides and the activation of substrates.[1][2] The strategic incorporation of stable isotopes like carbon-13 (13C) and fluorine-19 (19F) into the UTP molecule unlocks powerful analytical capabilities.

13C-labeled UTP is instrumental in NMR-based structural biology. The low natural abundance of 13C (approximately 1.1%) means that its specific incorporation significantly enhances NMR signal detection, enabling the detailed study of RNA structure, dynamics, and interactions with ligands.[3][4][5] This is particularly critical for understanding the function of large RNA molecules and ribonucleoprotein complexes.[3][4]

19F-labeled UTP serves as a unique probe in both structural biology and drug development. The fluorine-19 nucleus possesses favorable NMR properties, including a high gyromagnetic ratio (83% of the proton's sensitivity), 100% natural abundance, and a wide chemical shift range that is highly sensitive to the local electronic environment.[6][7] Since fluorine is virtually absent in biological systems, 19F NMR offers a background-free window to study molecular interactions.[8][9] In drug discovery, 19F-labeled compounds are extensively used to monitor drug metabolism, pharmacokinetics, and target engagement.[10][11][12]

The chemo-enzymatic approach detailed herein leverages the strengths of both chemical synthesis and biocatalysis. Chemical methods provide the flexibility to introduce isotopic labels at specific positions within the uracil base, while enzymatic phosphorylation ensures the efficient and regioselective conversion of the labeled nucleoside to its triphosphate form, overcoming the challenges of protecting group chemistry and low yields often associated with purely chemical phosphorylation.[13][14]

The Chemo-enzymatic Synthesis Strategy: A Symphony of Chemistry and Biology

The core principle of our chemo-enzymatic strategy is a two-phase process. The first phase involves the chemical synthesis of the isotopically labeled uridine precursor. This allows for the precise placement of 13C or 19F atoms. The second phase employs a cascade of enzymatic reactions to phosphorylate the labeled uridine to UTP. This enzymatic cascade mimics the natural pyrimidine salvage pathway and offers high yields and purity.

Caption: Chemo-enzymatic synthesis workflow for labeled UTP.

Synthesis of 13C-Labeled Uridine-5′-Triphosphate

The synthesis of 13C-UTP begins with a commercially available 13C-labeled precursor, which is then converted to uridine and subsequently phosphorylated. A multi-enzyme system can be employed for a one-pot synthesis from labeled uracil and glucose.[15]

Enzymatic Synthesis of 13C-Uridine Monophosphate (UMP)

This protocol describes a one-pot enzymatic synthesis of [15N, 13C]UMP from [15N]uracil and [13C6]glucose, which can be adapted for 13C labeling alone.[15] This method reconstitutes a metabolic pathway to produce 5-phosphoribosyl-1-pyrophosphate (PRPP) from glucose, which then reacts with uracil to form UMP, catalyzed by uracil phosphoribosyltransferase.

Step-by-Step Protocol: Enzymatic Phosphorylation to 13C-UTP

The phosphorylation of uridine to UTP proceeds through three sequential enzymatic steps, each catalyzed by a specific kinase.

-

Uridine to Uridine Monophosphate (UMP): This initial phosphorylation is catalyzed by uridine-cytidine kinase (UCK).[16][17] This is often the rate-limiting step in the pyrimidine salvage pathway.[17]

-

UMP to Uridine Diphosphate (UDP): UMP is then phosphorylated to UDP by UMP-CMP kinase.

-

UDP to Uridine Triphosphate (UTP): The final phosphorylation step is carried out by nucleoside diphosphate kinase (NDPK), which transfers a phosphate group from a donor, typically ATP, to UDP to form UTP.[1][18][19]

Caption: Enzymatic phosphorylation cascade for UTP synthesis.

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 13C-labeled uridine, ATP, and a cocktail of the three kinases (uridine kinase, UMP-CMP kinase, and nucleoside diphosphate kinase) in an appropriate buffer (e.g., Tris-HCl with MgCl2). An ATP regeneration system (e.g., creatine phosphate and creatine kinase) can be included to maintain high ATP levels.[15]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for several hours.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

Termination: Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.

Synthesis of 19F-Labeled Uridine-5′-Triphosphate

The synthesis of 19F-UTP follows a similar chemo-enzymatic pathway, starting with the chemical synthesis of 5-fluorouridine.

Chemical Synthesis of 5-Fluorouridine

The synthesis of 5-fluorouridine can be achieved through various established chemical routes, often involving the fluorination of a uracil precursor followed by ribosylation. A scalable method for producing labeled 5-fluorouracil has been reported.[20]

Step-by-Step Protocol: Enzymatic Phosphorylation to 19F-UTP

The enzymatic phosphorylation of 5-fluorouridine to 5-fluoro-UTP (5F-UTP) utilizes the same enzymatic cascade as for the 13C-labeled counterpart. The enzymes in the pyrimidine salvage pathway generally tolerate the fluorine substitution at the 5-position of the uracil ring.[6]

Experimental Protocol:

-

Reaction Setup: Prepare a reaction mixture containing 5-fluorouridine, ATP, the kinase cocktail, and buffer as described for the 13C-UTP synthesis.

-

Incubation and Monitoring: Incubate the reaction and monitor its progress using HPLC, detecting the formation of 5F-UMP, 5F-UDP, and 5F-UTP.

-

Purification: Upon completion, purify the 5F-UTP from the reaction mixture using HPLC.

Purification and Characterization

HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the labeled UTP from the reaction mixture.[21][22] Reversed-phase ion-pair chromatography is particularly effective for separating nucleotides.[21]

Table 1: HPLC Purification Parameters

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5 |

| Mobile Phase B | 50% Acetonitrile in 0.1 M TEAB |

| Gradient | A linear gradient from 0% to 50% B over 20-30 minutes |

| Flow Rate | 1-4 mL/min |

| Detection | UV absorbance at 260 nm |

The desired fractions containing the purified labeled UTP are collected, pooled, and lyophilized.

Characterization by NMR and Mass Spectrometry

The identity and purity of the final product must be rigorously confirmed.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the labeled UTP.

-

NMR Spectroscopy:

-

13C-UTP: 13C NMR spectroscopy is used to verify the incorporation and position of the 13C label.[23][24] The chemical shifts of the labeled carbon atoms will be distinct from the natural abundance background.[24]

-

19F-UTP: 19F NMR spectroscopy provides a definitive confirmation of the fluorine incorporation.[7] The 19F chemical shift is highly sensitive to the molecular environment.[6][7]

-

Table 2: Representative Spectroscopic Data

| Labeled Nucleotide | Technique | Expected Result |

| 13C-UTP | 13C NMR | Enhanced signals at the positions of 13C incorporation. |

| ESI-MS | Molecular weight consistent with the number of incorporated 13C atoms. | |

| 19F-UTP | 19F NMR | A distinct resonance in the 19F spectrum. |

| ESI-MS | Molecular weight corresponding to the fluorinated UTP. |

Conclusion and Future Perspectives

The chemo-enzymatic synthesis of 13C and 19F-labeled UTP represents a powerful and versatile platform for producing high-quality isotopic probes for a wide range of research applications. This guide provides a detailed and practical framework for the successful implementation of this methodology. The continued development of novel enzymes with broader substrate specificities and improved catalytic efficiencies will further enhance the utility of this approach, enabling the synthesis of an even wider array of labeled nucleotides for pioneering research in chemical biology and drug discovery.

References

-

Nucleoside-diphosphate kinase - Wikipedia. Available at: [Link]

-

Uridine triphosphate - Wikipedia. Available at: [Link]

-

19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed. Available at: [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Molecules. Available at: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. Methods. Available at: [Link]

-

Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed. Available at: [Link]

-

Nucleoside diphosphate kinase - Proteopedia, life in 3D. Available at: [Link]

-

[Fluorine-19 nuclear magnetic resonance spectroscopy: a privileged tool for the study of the metabolism and pharmacokinetics of fluoropyrimidines] - PubMed. Available at: [Link]

-

19F NMR as a tool in chemical biology - PMC - PubMed Central. Available at: [Link]

-

Nucleoside-Diphosphate Kinase - MeSH - NCBI - NIH. Available at: [Link]

-

Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed. Available at: [Link]

-

Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC - PubMed Central. Available at: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - NIH. Available at: [Link]

-

Interconversion of nucleotide di- and triphosphates | Pathway - PubChem - NIH. Available at: [Link]

-

A Synthetic Biology Pathway to Nucleoside Triphosphates for Expanded Genetic Alphabets. J Am Chem Soc. Available at: [Link]

-

The roles of uridine-cytidine kinase and CTP synthetase in the synthesis of CTP in malignant human T-lymphocytic cells - PubMed. Available at: [Link]

-

¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR. Methods Enzymol. Available at: [Link]

-

Enzymatic Phosphorylation of Nucleosides | Request PDF - ResearchGate. Available at: [Link]

-

Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing - INIS-IAEA. Available at: [Link]

-

Uridine 5-triphosphate (UTP) metabolising enzymes nucleoside diphosphate kinase and cytidine triphosphate (CTP) synthase in camels and Trypanosoma evansi | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing - ResearchGate. Available at: [Link]

-

Phosphorylation of Uridine and Cytidine by Uridine-Cytidine Kinase. | Request PDF - ResearchGate. Available at: [Link]

-

Enzymatic Synthesis of Nucleoside Triphosphates. Does It Involve An Ion-Radical Path ? | JOURNAL OF ADVANCES IN CHEMISTRY. Available at: [Link]

-

Chemo‐enzymatic synthesis of ¹³C/¹⁵N‐labelled pseudouridine... - ResearchGate. Available at: [Link]

-

5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PubMed. Available at: [Link]

-

Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC - NIH. Available at: [Link]

-

Structure-based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - OSTI.GOV. Available at: [Link]

-

DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions - American Chemical Society. Available at: [Link]

-

Uridine and its metabolism (A). The mechanism of uridine synthesis and... - ResearchGate. Available at: [Link]

-

RP-HPLC Purification of Oligonucleotides - Mass Spectrometry Research Facility. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Chemoenzymatic Synthesis of Nucleoside 5'-Monophosphates - Vilniaus universitetas. Available at: [Link]

-

Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC - NIH. Available at: [Link]

-

Analysis and Purification of Synthetic Nucleic Acids Using HPLC - ResearchGate. Available at: [Link]

-

A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC - PubMed Central. Available at: [Link]

Sources

- 1. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Nucleoside diphosphate kinase - Proteopedia, life in 3D [proteopedia.org]

- 3. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Fluorine-19 nuclear magnetic resonance spectroscopy: a privileged tool for the study of the metabolism and pharmacokinetics of fluoropyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. epublications.vu.lt [epublications.vu.lt]

- 15. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 19. Nucleoside-Diphosphate Kinase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bhu.ac.in [bhu.ac.in]

- 24. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Enzymatic Synthesis of 5-Fluorouridine 5'-Triphosphate for RNA NMR Spectroscopy

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical overview of the enzymatic synthesis of 5-fluorouridine 5'-triphosphate (5-FUTP), a critical reagent for the study of RNA structure and function using Nuclear Magnetic Resonance (NMR) spectroscopy. This document emphasizes not just the procedural steps but the underlying scientific principles and rationale, ensuring a thorough understanding of the methodology.

Introduction: The Significance of 5-FUTP in RNA Structural Biology

The introduction of fluorine atoms into biological molecules has become a powerful tool in chemical biology and drug discovery. In the realm of RNA structural biology, the site-specific incorporation of 5-fluorinated pyrimidines, such as 5-fluorouridine, offers a sensitive NMR probe for investigating RNA conformation, dynamics, and interactions.[1] The fluorine-19 (¹⁹F) nucleus possesses favorable NMR properties, including a spin of ½, a high gyromagnetic ratio, and a wide chemical shift dispersion, which makes it an excellent reporter for changes in the local electronic environment.

The enzymatic incorporation of 5-fluorouridine into RNA transcripts via in vitro transcription requires the corresponding 5'-triphosphate, 5-FUTP. Notably, the introduction of a fluorine atom at the C5 position of uridine has a minimal perturbing effect on the overall RNA structure and its thermodynamic stability.[1] This makes 5-FUTP an invaluable tool for researchers seeking to gain high-resolution insights into RNA biology without significantly altering the system under investigation.

The Chemo-Enzymatic Approach: A Synergistic Strategy for 5-FUTP Synthesis

While purely chemical methods for nucleotide synthesis exist, they often involve multiple protection and deprotection steps, leading to lower overall yields and the potential for side-product formation. A more elegant and efficient approach is the chemo-enzymatic synthesis, which combines the precision of chemical synthesis for the modified nucleobase with the high specificity and efficiency of enzymatic phosphorylation.[1]

This strategy typically involves two main stages:

-

Chemical Synthesis of 5-Fluorouridine: The synthesis of the 5-fluorouracil base is a well-established chemical process.[1] This is then coupled with a ribose sugar to form the 5-fluorouridine nucleoside.

-

Enzymatic Phosphorylation to 5-FUTP: The 5-fluorouridine is then converted to its 5'-triphosphate form in a one-pot enzymatic reaction. This multi-enzyme cascade mimics the cellular nucleotide salvage pathway and offers high yields and purity.

The one-pot enzymatic approach is particularly advantageous as it minimizes the need for purification of intermediate phosphorylated species, thereby streamlining the workflow and maximizing the final product yield.

The Enzymatic Cascade: A Step-by-Step Phosphorylation

The enzymatic conversion of 5-fluorouridine to 5-FUTP is a three-step phosphorylation cascade catalyzed by a series of kinases. The selection of these enzymes is critical for the efficiency of the reaction, and their broad substrate specificity allows for the phosphorylation of the modified nucleoside.

The key enzymatic players in this cascade are:

-

Uridine Kinase (UK): This enzyme catalyzes the first phosphorylation step, transferring a phosphate group from a donor, typically adenosine 5'-triphosphate (ATP), to the 5'-hydroxyl group of 5-fluorouridine to produce 5-fluorouridine 5'-monophosphate (5-FUMP). Uridine kinases from various sources have been shown to be effective, demonstrating a broad substrate tolerance that accommodates the C5 fluorine substitution.

-

Nucleoside Diphosphate Kinase (NDPK): NDPK is a ubiquitous enzyme responsible for the reversible transfer of the terminal phosphate group between different nucleoside di- and triphosphates.[2] In this cascade, NDPK catalyzes the two subsequent phosphorylation steps: the conversion of 5-FUMP to 5-fluorouridine 5'-diphosphate (5-FUDP) and then to the final product, 5-FUTP. The broad specificity of NDPK for both the phosphate acceptor and donor makes it an ideal catalyst for this one-pot synthesis.[2]

-

Inorganic Pyrophosphatase (optional but recommended): The phosphorylation reactions catalyzed by kinases release pyrophosphate (PPi). The accumulation of PPi can lead to product inhibition and shift the reaction equilibrium away from product formation. The addition of an inorganic pyrophosphatase, which hydrolyzes PPi to two molecules of inorganic phosphate, drives the reaction forward and significantly improves the overall yield of 5-FUTP.

The following diagram illustrates the enzymatic cascade for the synthesis of 5-FUTP.

Caption: Enzymatic cascade for the one-pot synthesis of 5-FUTP.

Experimental Protocol: A Detailed Step-by-Step Methodology

This section provides a detailed protocol for the one-pot enzymatic synthesis of 5-FUTP, adapted from established methods.[1]

Reagents and Materials

| Reagent/Material | Supplier | Catalog No. |

| 5-Fluorouridine | Sigma-Aldrich | F5130 |

| Adenosine 5'-triphosphate (ATP), disodium salt | Sigma-Aldrich | A2383 |

| Uridine Kinase (from Saccharomyces cerevisiae) | Sigma-Aldrich | U5375 |

| Nucleoside Diphosphate Kinase (from baker's yeast) | Sigma-Aldrich | N0379 |

| Inorganic Pyrophosphatase (from baker's yeast) | Sigma-Aldrich | I1643 |

| Tris-HCl buffer, pH 7.5 | - | - |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| DEAE-Sephadex A-25 or similar anion exchange resin | Cytiva | 17-0170-01 |

| Triethylammonium bicarbonate (TEAB) buffer | - | - |

One-Pot Synthesis Reaction

-

Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice.

-

Component Addition: Add the following components in the order listed to a final volume of 1 ml:

-

50 mM Tris-HCl, pH 7.5

-

20 mM MgCl₂

-

5 mM DTT

-

10 mM 5-Fluorouridine

-

30 mM ATP

-

2 U/ml Uridine Kinase

-

5 U/ml Nucleoside Diphosphate Kinase

-

10 U/ml Inorganic Pyrophosphatase

-

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification of 5-FUTP by Anion Exchange Chromatography

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 0.5 M triethylammonium bicarbonate (TEAB) buffer, pH 7.5.

-

Column Preparation: Pack a column with DEAE-Sephadex A-25 resin and equilibrate with 0.1 M TEAB buffer, pH 7.5.

-

Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

-

Washing: Wash the column with several column volumes of 0.1 M TEAB buffer to remove unreacted 5-fluorouridine and other uncharged or weakly charged components.

-

Elution: Elute the nucleotides using a linear gradient of 0.1 M to 1.0 M TEAB buffer. The different phosphorylated species will elute at different salt concentrations, with 5-FUTP eluting at the highest salt concentration due to its greater negative charge.

-

Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy (at 260 nm) and HPLC to identify the fractions containing pure 5-FUTP.

-

Desalting: Pool the pure 5-FUTP fractions and remove the TEAB buffer by repeated lyophilization with additions of water.

The following diagram outlines the experimental workflow for the synthesis and purification of 5-FUTP.

Caption: Experimental workflow for 5-FUTP synthesis and purification.

Quantitative Data and Characterization

| Parameter | Expected Value |

| Reaction Yield | > 80% (based on initial 5-fluorouridine) |

| Purity (by HPLC) | > 95% |

| ¹⁹F NMR | A characteristic signal for the fluorine atom on the uracil ring. |

| ³¹P NMR | Three distinct signals corresponding to the α, β, and γ phosphates, with characteristic coupling patterns. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of 5-FUTP. |

The characterization of the final product is crucial to confirm its identity and purity. NMR spectroscopy is particularly powerful, with ¹⁹F NMR confirming the presence of the fluorine label and ³¹P NMR verifying the triphosphate moiety. High-resolution mass spectrometry provides an accurate mass determination of the synthesized 5-FUTP.

Causality and Trustworthiness in the Protocol

The protocol described is designed to be a self-validating system. The choice of a one-pot enzymatic cascade is deliberate, as it leverages the high specificity of enzymes to minimize side reactions and simplify purification. The inclusion of pyrophosphatase is a key optimization that drives the reaction to completion, ensuring a high yield.

The purification by anion exchange chromatography is a standard and robust method for separating nucleotides based on their charge. The stepwise elution with a salt gradient allows for the separation of mono-, di-, and tri-phosphorylated species, ensuring the high purity of the final 5-FUTP product. The final characterization by NMR and mass spectrometry provides unambiguous confirmation of the product's identity and purity, instilling confidence in its suitability for downstream applications in RNA NMR.

Conclusion

The chemo-enzymatic synthesis of 5-FUTP represents a highly efficient and reliable method for producing this essential reagent for RNA NMR studies. By understanding the principles behind the enzymatic cascade and adhering to a well-defined protocol for synthesis and purification, researchers can confidently generate high-quality 5-FUTP for their structural biology investigations. This guide provides the necessary technical details and scientific rationale to empower researchers in their pursuit of unraveling the complexities of RNA structure and function.

References

-

Fehlau, M.; Eltoukhy, L.; Tielker, D. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts2023 , 13, 270. [Link]

-

Taiwo, K. M.; Becette, O. B.; Zong, G.; Chen, B.; Zavalij, P. Y.; Dayie, T. K. Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. Monatsh Chem2021 , 152, 441–447. [Link]

Sources

A Technical Guide to 5-Fluorouridine 5'-triphosphate-13C,19F,d1: A Multi-Isotope Tracer for Advanced Metabolic and RNA Research

This document provides an in-depth technical overview of 5-Fluorouridine 5'-triphosphate (5-FUTP) isotopically labeled with Carbon-13 (¹³C), Fluorine-19 (¹⁹F), and Deuterium (d1). It is intended for researchers, scientists, and drug development professionals engaged in oncology research, RNA biology, and metabolic studies. This guide details the tracer's core properties, its metabolic journey, and its application in sophisticated analytical methodologies, providing both the theoretical basis and practical workflows for its use.

Introduction: The Need for Precision in 5-FU Research

5-Fluorouracil (5-FU) and its derivatives are mainstays in chemotherapy, primarily for treating solid tumors like colorectal, breast, and stomach cancers.[1][2] Their efficacy stems from their ability to disrupt nucleotide synthesis and be incorporated into both RNA and DNA, leading to cytotoxicity.[2][3][4] The active metabolite, 5-Fluorouridine 5'-triphosphate (FUTP), is incorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function.[3][4]

To accurately dissect these mechanisms, researchers require tools that can distinguish the therapeutic agent and its metabolites from the vast endogenous pools of nucleotides. Isotopically labeled tracers offer this precision. 5-FUTP-¹³C,¹⁹F,d1 is a powerful tool designed for this purpose, enabling unambiguous tracking and quantification across multiple analytical platforms. This guide will explore the unique advantages conferred by its multi-isotope labeling and provide a framework for its application.

Physicochemical Properties and Isotopic Advantages

The strategic placement of stable isotopes on the 5-FUTP molecule is central to its utility as a tracer.[5] Each isotope provides a distinct analytical handle.

| Property | Value | Source |

| Chemical Name | 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d1 | MCE[5] |

| Molecular Formula | C₉H₁₄FN₂O₁₅P₃ (unlabeled) | PubChem[6] |

| Molecular Weight | 502.13 g/mol (unlabeled) | PubChem[6] |

| CAS Number | 3828-96-4 (unlabeled) | LookChem[1] |

| Isotopic Labels | Carbon-13 (¹³C), Fluorine-19 (¹⁹F), Deuterium (d1) | MCE[5] |

-

¹⁹F Label: The fluorine atom is intrinsic to the parent drug's structure and possesses a spin quantum number of ½, making it highly suitable for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] This allows for non-invasive, real-time tracking of 5-FU metabolism in vitro and in vivo.[9] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, allowing for the resolution of 5-FU, FUTP, and other fluorinated metabolites.[7][10][11]

-

¹³C Label: The incorporation of ¹³C provides a mass shift that is readily detectable by mass spectrometry (MS). This is crucial for distinguishing tracer-derived molecules from their natural, ¹²C-containing counterparts. ¹³C labeling is the gold standard for metabolic flux analysis, enabling precise quantification of the rates of metabolic pathways.[12][13][14]

-

Deuterium (d1) Label: The addition of a deuterium atom further increases the mass of the molecule. This "heavy" label enhances its utility as an internal standard in quantitative MS-based assays, as it will be chemically identical to the analyte but mass-shifted, allowing for correction of sample loss during preparation.[5]

Metabolic Activation and Mechanism of Action

5-FUTP is not administered directly but is synthesized intracellularly from its prodrug, 5-Fluorouracil (5-FU). Understanding this pathway is critical for designing tracer experiments.

Caption: Metabolic activation of 5-Fluorouracil (5-FU).

The process begins with the transport of 5-FU into the cell. The primary activation pathway involves the conversion of 5-FU to 5-fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT).[3][15] FUMP is then successively phosphorylated to 5-fluorouridine diphosphate (FUDP) and finally to the active metabolite 5-FUTP.[3] It is this ¹³C,¹⁹F,d1-labeled 5-FUTP that is subsequently incorporated into nascent RNA chains by RNA polymerases.[2][3] This incorporation disrupts RNA splicing, processing, and stability, contributing significantly to the drug's cytotoxicity.[2][16]

Core Applications & Experimental Workflows

The unique isotopic signature of 5-FUTP-¹³C,¹⁹F,d1 makes it a versatile tool for several key applications.

Application 1: Measuring Rates of de novo RNA Synthesis

A fundamental application is to quantify the rate at which new RNA is synthesized, a process that can be dysregulated in cancer.[17] By introducing a labeled precursor, one can measure the rate of its incorporation into RNA over time.

Caption: Workflow for measuring RNA synthesis rates.

Detailed Experimental Protocol: RNA Synthesis Rate in Cultured Cells

This protocol outlines the use of a labeled 5-FU precursor to measure its incorporation into RNA via LC-MS/MS.

-

Step 1: Cell Seeding & Culture

-

Rationale: To ensure cells are in a logarithmic growth phase for consistent metabolic activity.

-

Protocol: Seed colorectal cancer cells (e.g., DLD-1) in a 6-well plate at a density that will achieve 70-80% confluency on the day of the experiment.[18] Culture in appropriate complete medium at 37°C and 5% CO₂.

-

-

Step 2: Isotopic Labeling

-

Rationale: To introduce the tracer into the cellular metabolic pathways. Using labeled 5-Fluorouridine can bypass earlier enzymatic steps, providing a more direct precursor to FUMP.

-

Protocol: On the day of the experiment, replace the culture medium with fresh medium containing the ¹³C,¹⁹F,d1-labeled 5-Fluorouridine at a final concentration of 1-10 µM. The exact concentration should be optimized to be non-toxic over the experimental timeframe.

-

-

Step 3: Time-Course Harvest

-

Rationale: To capture the dynamics of incorporation, allowing for the calculation of a rate.

-

Protocol: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), wash the cells twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity and remove extracellular tracer.[19] Lyse the cells and collect the lysate for RNA extraction.

-

-

Step 4: RNA Extraction and Digestion

-

Rationale: To isolate the RNA and break it down into individual nucleosides for MS analysis.

-

Protocol: Extract total RNA using a standard Trizol-based method. Quantify the RNA and assess its purity (A260/A280 ratio). Digest a known amount of RNA (e.g., 1 µg) to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

-

-

Step 5: LC-MS/MS Analysis

-

Rationale: To separate and quantify the isotopically labeled and unlabeled uridine and 5-fluorouridine.

-

Protocol: Analyze the digested nucleosides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[20] Develop a method that can resolve the different uridine species and monitor the specific mass transitions for both the natural abundance and the ¹³C,¹⁹F,d1-labeled versions.

-

-

Step 6: Data Analysis

-

Rationale: To calculate the fractional synthesis rate (FSR) of RNA.

-

Protocol: For each time point, calculate the ratio of the labeled 5-fluorouridine peak area to the total (labeled + unlabeled) uridine peak area. Plot this fraction against time. The initial slope of this curve represents the FSR of the RNA pool.

-

Application 2: In Situ Metabolic Monitoring by ¹⁹F NMR Spectroscopy

¹⁹F NMR allows for the direct, non-destructive observation of fluorinated compounds within intact cells or tissues, providing unparalleled insight into drug metabolism in a native environment.[10][21]

Protocol: ¹⁹F NMR of 5-FU Metabolism in Cell Culture

-

Step 1: Cell Culture and Scaling

-

Rationale: NMR is less sensitive than MS, requiring a higher cell density to achieve adequate signal-to-noise.

-

Protocol: Grow cells to high confluency in multiple T175 flasks to yield a large cell pellet (typically >10⁸ cells).

-

-

Step 2: Labeling and Harvest

-

Rationale: To load the cells with the fluorinated tracer.

-

Protocol: Treat the cells with the 5-FU precursor for the desired duration. Harvest the cells by trypsinization, wash thoroughly with cold PBS, and form a dense cell pellet by centrifugation.

-

-

Step 3: Sample Preparation for NMR

-

Rationale: To prepare a sample suitable for analysis in an NMR spectrometer.

-

Protocol: Resuspend the cell pellet in a minimal volume of deuterated buffer (e.g., D₂O-based PBS) and transfer to a 5 mm NMR tube. Alternatively, perchloric acid extraction can be performed to analyze soluble metabolites.[11]

-

-

Step 4: NMR Data Acquisition

-

Rationale: To acquire high-quality ¹⁹F NMR spectra.

-

Protocol: Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer. Key acquisition parameters include setting the spectral width to cover the expected chemical shifts of 5-FU and its metabolites. Time-course experiments can be performed directly in the spectrometer to monitor metabolic changes in real-time.[21]

-

-

Step 5: Spectral Analysis

-

Rationale: To identify and quantify the different fluorinated species.

-

Protocol: Process the spectra (Fourier transform, phasing, baseline correction). Identify peaks corresponding to 5-FU, FUMP, FUDP, FUTP, and catabolites like α-fluoro-β-alanine (FBAL) based on their known chemical shifts.[10][22] The relative integrals of these peaks provide a quantitative measure of the metabolic distribution of the drug.

-

Conclusion: A Multi-Faceted Tool for Mechanistic Insights

5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d1 is more than a simple tracer; it is a sophisticated molecular probe designed for the multi-modal analysis of drug action and RNA metabolism. Its multi-isotope composition provides orthogonal and complementary data from both NMR spectroscopy and mass spectrometry. By enabling the precise measurement of RNA synthesis rates and the real-time tracking of metabolic fate, this tracer empowers researchers to move beyond steady-state observations and gain a dynamic understanding of how fluoropyrimidine drugs exert their therapeutic and toxic effects. The adoption of such advanced tools is essential for the continued development of targeted cancer therapies and a deeper understanding of RNA biology.

References

-

Hehenberger, M., Echner, H., Schlemmer, H. P., & Bachert, P. (1999). Differences in metabolism of 5-fluorouracil and 5-fluorouridine and regulation by glucosamine in human colon cancer multicell tumor spheroids. NMR in Biomedicine, 12(3), 157–167. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. This information is synthesized from multiple sources covering 5-FU metabolism. [Link]

-

Focher, F., et al. (2010). Metabolic pathway of fluoropyrimidines. ResearchGate. [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics knowledge for personalized medicine. Clinical Pharmacology and Therapeutics, 92(4), 414-417. This information is derived from the Fluoropyrimidine Pathway on PharmGKB.* [Link]

-

Martino, R., Malet-Martino, M. C., Vialaneix, J. P., & Armand, J. P. (1985). Metabolites of 5-Fluorouracil in Plasma and Urine, as Monitored by 19F Nuclear Magnetic Resonance Spectroscopy, for Patients Receiving a Continuous Infusion of the Drug. Cancer Research, 45(8), 3790-3797. [Link]

-

Cory, J. G., Breland, J. C., & Carter, G. L. (1979). Evidence that intracellular synthesis of 5-fluorouridine-5'-phosphate from 5-fluorouracil and 5-fluorouridine is compartmentalized. Cancer Research, 39(12), 4905-4913. [Link]

-

Basanta-Sanchez, M., et al. (2025). NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment. Nucleic Acids Research. [Link]

-

Urban, S., Kmentova, I., Garrow, A., & Widlak, P. (2020). Combined in silico and 19F NMR analysis of 5-fluorouracil metabolism in yeast at low ATP conditions. Bioscience Reports, 40(9). [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluorouridine 5'-triphosphate. PubChem. [Link]

-

van Kuilenburg, A. B., et al. (1995). Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay. Cancer Research, 55(20), 4649-4654. [Link]

-

LookChem. (n.d.). Cas 3828-96-4,5-fluorouridine 5'-triphosphate. LookChem. [Link]

-

Malet-Martino, M. C., et al. (1988). Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model. NMR in Biomedicine, 1(3), 113-120. [Link]

-

Maxwell, R. J., et al. (1990). In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism. Biochemical Pharmacology, 39(5), 857-863. [Link]

-

Santoyo-Lopez, J., et al. (2024). 5-Fluorouracil Treatment Represses Pseudouridine-Containing Small RNA Export into Extracellular Vesicles. bioRxiv. [Link]

-

Ferrer-Orta, C., et al. (2008). Molecular characterization of a dual inhibitory and mutagenic activity of 5-fluorouridine triphosphate on viral RNA synthesis. Implications for lethal mutagenesis. Journal of Biological Chemistry, 283(41), 27559-27569. [Link]

-

Le, A., & Sugiarto, H. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 20, 59-69. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(5), 598-609. [Link]

-

Bloch, A., et al. (1984). Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry, 27(2), 169-175. [Link]

-

Guichard, G., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B, 877(28), 3493-3501. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility, University of Ottawa. [Link]

-

Dower, K., & Cabal, G. G. (2012). Measurement of in Vivo RNA Synthesis Rates. Methods in Molecular Biology, 809, 235–247. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Armstrong, R. D., & Diasio, R. B. (1981). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 24(2), 193-197. [Link]

-

Kumar, P., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6649. [Link]

-

Lee, S. H., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 434-446. [Link]

-

Vihervaara, A., & Lis, J. T. (2022). Quantifying RNA synthesis at rate-limiting steps of transcription using nascent RNA-sequencing data. STAR Protocols, 3(1), 101138. [Link]

-

Hoskins, J. R., & Butler, J. S. (2008). RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p. Genetics, 179(1), 227–239. [Link]

-

Joerger, M., et al. (2015). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. British Journal of Clinical Pharmacology, 80(5), 1085–1093. [Link]

-

Wenter, P., et al. (2008). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 36(15), e96. [Link]

-

Sonnewald, U. (2001). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. Journal of Neuroscience Research, 66(5), 743-753. [Link]

-

Guillou, H., et al. (2023). Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy. Protocols.io. [Link]

-

Li, H. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. WVU Shared Research Facilities. [Link]

-

Bio-Rad. (n.d.). Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol. Bio-Rad. [Link]

Sources

- 1. Cas 3828-96-4,5-fluorouridine 5'-triphosphate | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-Fluorouridine 5'-triphosphate | C9H14FN2O15P3 | CID 10255482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. biophysics.org [biophysics.org]

- 9. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of in vivo RNA synthesis rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differences in metabolism of 5-fluorouracil and 5-fluorouridine and regulation by glucosamine in human colon cancer multicell tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

The Structural Domino Effect: An In-depth Technical Guide to 5-Fluorouridine Incorporation in RNA Helices

For researchers, medicinal chemists, and drug development professionals, understanding the molecular underpinnings of therapeutic action is paramount. 5-Fluorouracil (5-FU), a cornerstone of various chemotherapy regimens for decades, has long been known to exert its cytotoxic effects through multiple mechanisms, including the inhibition of thymidylate synthase and incorporation into both DNA and RNA.[1] Growing evidence, however, points towards the incorporation of its metabolite, 5-fluorouridine (5-FUR), into RNA as a primary driver of its therapeutic efficacy and toxicity.[2][3][4] This guide provides a deep technical dive into the structural consequences of 5-FUR incorporation into RNA helices, offering insights into the resulting alterations in stability, conformation, and cellular function.

The Ripple Effect of a Single Fluorine Atom: Altering RNA Duplex Stability

The introduction of a fluorine atom at the C5 position of the uracil base might seem like a subtle modification, yet it instigates a cascade of structural and energetic changes within an RNA duplex. The thermodynamic stability of an RNA helix is a critical determinant of its biological function, influencing everything from miRNA-target recognition to ribosomal assembly.

The impact of 5-FUR on RNA duplex stability is not monolithic; it is highly dependent on the sequence context.[5] Studies have shown that a single 5-FUR substitution can lead to a stabilization of the RNA duplex, primarily attributed to more favorable stacking interactions.[5] This enhanced stability is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates.

Quantitative Analysis of Thermodynamic Parameters

To fully appreciate the impact of 5-FUR, a quantitative examination of the thermodynamic parameters governing duplex formation is essential. These parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37)—provide a comprehensive picture of the energetic forces at play.

| RNA Duplex Sequence (Self-Complementary) | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |

| 5'-GCGAUUCGC-3' | None | 65.5 | -68.4 | -188.9 | -12.4 | [5] |

| 5'-GCGA(5FU)UCGC-3' | Single 5-FU | 68.0 | -72.1 | -199.1 | -13.2 | [5] |

| 5'-GCGAU(5FU)CGC-3' | Single 5-FU | 66.8 | -70.2 | -194.3 | -12.7 | [5] |

| 5'-GCGA(5FU)(5FU)CGC-3' | Double 5-FU | 69.1 | -74.5 | -205.8 | -13.5 | [5] |

Table 1: Thermodynamic Parameters of 5-Fluorouridine Containing RNA Duplexes. This table summarizes the melting temperatures (Tm) and thermodynamic parameters for the helix-to-coil transition of a self-complementary RNA duplex with and without 5-fluorouridine substitutions. The data illustrates the stabilizing effect of 5-FUR incorporation.

The workflow for determining these critical thermodynamic parameters is a cornerstone of nucleic acid research.

Figure 1: Workflow for Thermodynamic Analysis of RNA Duplexes. This diagram outlines the key steps from oligonucleotide synthesis to the determination of thermodynamic parameters through UV thermal melting analysis.

A Closer Look: Conformational Perturbations within the RNA Helix

Beyond thermodynamics, the incorporation of 5-FUR induces subtle yet significant alterations in the three-dimensional structure of the RNA helix. These conformational changes can impact the recognition of the RNA by proteins and other nucleic acids, thereby affecting its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe these structural details at an atomic level.

Studies utilizing NMR have revealed that the introduction of 5-FUR can lead to changes in:

-

Sugar Pucker: The conformation of the ribose sugar ring, which influences the overall geometry of the helix.

-

Glycosidic Bond Angle: The orientation of the nucleobase with respect to the sugar, affecting base stacking and pairing.

-

Base Pairing Geometry: While 5-FUR readily forms a Watson-Crick base pair with adenine, the electronic properties of the fluorinated base can subtly alter the hydrogen bonding pattern and base-pair dynamics.

Figure 2: Experimental Workflow for NMR-based Structure Determination of 5-FUR-containing RNA. This diagram illustrates the process from the synthesis of the labeled RNA to the final high-resolution structure determination.

Cellular Ramifications: From Structural Perturbation to Biological Consequence

The structural and thermodynamic alterations induced by 5-FUR incorporation have profound implications for cellular processes. The primary target of 5-FU's RNA-directed cytotoxicity is ribosomal RNA (rRNA), the most abundant RNA species in the cell.[2] Incorporation of 5-FUR into rRNA can disrupt ribosome biogenesis and function, leading to a cascade of events that culminate in cell death.

Furthermore, the incorporation of 5-FUR into other RNA species, such as messenger RNA (mRNA) and small nuclear RNA (snRNA), can interfere with pre-mRNA splicing and other essential RNA processing events. There is also evidence to suggest that 5-FU can inhibit the pseudouridylation of RNA, a common post-transcriptional modification, further contributing to its cytotoxic effects.[3]

Figure 3: Logical Flow of 5-Fluorouridine's RNA-mediated Cytotoxicity. This diagram illustrates how the metabolic activation of 5-FU leads to the incorporation of 5-FUR into various RNA species, ultimately resulting in cellular cytotoxicity.

Experimental Protocols

In Vitro Transcription of 5-Fluorouridine-Modified RNA

This protocol outlines the synthesis of 5-FUR-containing RNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonucleotide solution (ATP, CTP, GTP)

-

5-Fluorouridine triphosphate (5-FUTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM spermidine, 5 mM DTT)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the transcription reaction on ice. A typical 20 µL reaction would consist of:

-

2 µL 10x Transcription Buffer

-

2 µL 100 mM DTT

-

2 µL 10 mM ATP

-

2 µL 10 mM CTP

-

2 µL 10 mM GTP

-

2 µL 10 mM 5-FUTP

-

1 µg linearized DNA template

-

1 µL RNase Inhibitor

-

2 µL T7 RNA Polymerase

-

Nuclease-free water to 20 µL

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

-

Quantification: Determine the concentration and purity of the synthesized RNA using UV-Vis spectrophotometry.

Thermal Melting (Tm) Analysis of RNA Duplexes

This protocol describes the determination of the melting temperature of an RNA duplex.[6]

Materials:

-

Purified RNA oligonucleotides

-

Melting buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl, 0.1 mM EDTA)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation: Dissolve the purified RNA oligonucleotides in the melting buffer to a final concentration of 1-10 µM.[6]

-

Annealing: Heat the RNA solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.[7]

-

Data Acquisition:

-

Place the annealed sample in a quartz cuvette in the spectrophotometer.

-

Equilibrate the sample at the starting temperature (e.g., 20°C).

-

Increase the temperature at a constant rate (e.g., 1°C/minute) to the final temperature (e.g., 95°C).

-

Monitor the absorbance at 260 nm throughout the temperature ramp.

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to obtain the melting curve.

-

Calculate the first derivative of the melting curve. The peak of the first derivative corresponds to the melting temperature (Tm).[5]

-

For thermodynamic parameter calculation, perform the experiment at multiple RNA concentrations and generate a van't Hoff plot (1/Tm vs. ln(Ct)). The slope and intercept of this plot can be used to determine ΔH° and ΔS°.

-

Conclusion

The incorporation of 5-fluorouridine into RNA helices is a critical aspect of the mechanism of action of 5-fluorouracil. The seemingly minor addition of a fluorine atom sets off a structural domino effect, altering the thermodynamic stability and conformation of RNA duplexes. These molecular-level perturbations have far-reaching consequences for cellular processes, disrupting ribosome biogenesis, splicing, and other essential RNA-dependent pathways. A thorough understanding of these structural impacts, facilitated by techniques such as thermal melting analysis and NMR spectroscopy, is crucial for the rational design of more effective and less toxic fluoropyrimidine-based cancer therapies.

References

-

Sahasrabudhe, P. V., Pon, R. T., & Gmeiner, W. H. (1995). Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA. Nucleic Acids Research, 23(22), 4683–4690. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551–1569. [Link]

-

Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

-

Jena Bioscience. (2026). NMR-based RNA structure determination. [Link]

-

Ghoshal, A., & Jacob, S. T. (1994). Biological consequences of incorporation of 5-fluorocytidine in the RNA of 5-fluorouracil-treated eukaryotic cells. Proceedings of the National Academy of Sciences, 91(17), 7930–7934. [Link]

-

Serra, M. J., & Turner, D. H. (1995). Predicting the thermodynamic properties of RNA. Methods in Enzymology, 259, 242–261. [Link]

-

Lu, Z. J., Turner, D. H., & Mathews, D. H. (2006). A set of nearest neighbor parameters for predicting the stability of RNA secondary structure. Nucleic Acids Research, 34(17), 4912–4924. [Link]

-

Xia, T., SantaLucia, J., Jr, Burkard, M. E., Kierzek, R., Schroeder, S. J., Jiao, X., Cox, C., & Turner, D. H. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719–14735. [Link]

-

Davis, D. R. (1995). Stabilization of RNA stacking by pseudouridine. Nucleic Acids Research, 23(24), 5020–5026. [Link]

-

Kierzek, R., & Turner, D. H. (2006). The stabilities of RNA hairpins with 5' or 3' dangling ends. Biochemistry, 45(2), 581–593. [Link]

-

Mandel, H. G. (1969). The incorporation of 5-fluorouracil into RNA and its molecular consequences. Progress in Molecular and Subcellular Biology, 1, 82–135. [Link]

-

protocols.io. (2022). In vitro transcription of guide RNAs and 5'-triphosphate removal. [Link]

-

metabion. (n.d.). Protocol for RNA annealing/duplex formation. [Link]

-

Semantic Scholar. (n.d.). Analysis of Thermal Melting Curves. [Link]

-

Baier, M. C., & Micura, R. (2012). 2'-SCF3 Uridine-A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. Angewandte Chemie International Edition, 51(52), 13054–13058. [Link]

-

Popenda, M., Błaszczyk, L., & Kierzek, R. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(15), 5147–5155. [Link]

-

University of Rochester. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. [Link]

-

Zmudzinska, W., & Kierzek, R. (2019). Thermodynamic characterization and nearest neighbor parameters for RNA duplexes under molecular crowding conditions. Nucleic Acids Research, 47(7), 3334–3345. [Link]

-

NMR-based Protein Analysis. (n.d.). NMR sample preparation guidelines. [Link]

-

Patton, J. R. (2024). 5-Fluorouracil Treatment Represses Pseudouridine-Containing Small RNA Export into Extracellular Vesicles. bioRxiv. [Link]

-

Gordon, M. P., & Staehelin, M. (1959). Studies on the incorporation of 5-fluorouracil into a virus nucleic acid. Biochimica et Biophysica Acta, 36, 351–361. [Link]

Sources

- 1. Biological consequences of incorporation of 5-fluorocytidine in the RNA of 5-fluorouracil-treated eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences | Semantic Scholar [semanticscholar.org]

- 3. 5-Fluorouracil Treatment Represses Pseudouridine-Containing Small RNA Export into Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the incorporation of 5-fluorouracil into a virus nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. metabion.com [metabion.com]

An In-depth Technical Guide to the Stability and Storage of 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁

For researchers, scientists, and drug development professionals leveraging the power of isotopically labeled compounds, ensuring the integrity of these critical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ (labeled 5-FUTP). By understanding the underlying chemical principles and degradation pathways, you can implement storage strategies that preserve the chemical and isotopic purity of this valuable molecule, ensuring the reliability and reproducibility of your experimental results.

Introduction to 5-Fluorouridine 5'-triphosphate (5-FUTP) and its Labeled Analogs

5-Fluorouridine 5'-triphosphate is a key active metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).[1][2] Within the cell, 5-FU is anabolized into three active nucleotides: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP).[3] FUTP exerts its cytotoxic effects by being incorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function.[1][2]

The isotopically labeled version, 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁, is a powerful tool for a range of research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic studies.[4][5] The ¹³C and ¹⁹F labels provide unique spectroscopic signatures for tracking the molecule's fate and interactions within complex biological systems, while the deuterium (d) label can be used in kinetic isotope effect studies.[6] The inherent stability of these non-radioactive isotopes makes them safe for handling and ideal for long-term studies.[7]

Core Principles of Nucleotide Triphosphate Stability

The stability of 5-FUTP, like all nucleotide triphosphates (NTPs), is primarily governed by the susceptibility of its triphosphate moiety to hydrolysis. The phosphoanhydride bonds linking the phosphate groups are energy-rich and thus, thermodynamically inclined to break. This process is non-enzymatic and is significantly influenced by key environmental factors.

The Critical Role of pH

The pH of the storage solution is arguably the most critical factor in maintaining the integrity of NTPs. The primary degradation pathway is the hydrolysis of the triphosphate chain to yield the corresponding diphosphate (5-FUDP) and subsequently the monophosphate (5-FUMP).[8]

Expert Insight: Extensive studies on deoxynucleoside triphosphates (dNTPs) have demonstrated that this hydrolytic degradation is significantly minimized in slightly alkaline conditions. A pH of approximately 8.3 has been identified as optimal for slowing the decrease of the triphosphate content.[8] Conversely, both acidic and more strongly alkaline conditions can accelerate degradation. At acidic pH (below 7.0), the phosphate groups are more protonated, making them more susceptible to nucleophilic attack. While 5-FU itself shows limited hydrolysis at alkaline pH, the triphosphate chain's stability is the primary concern for 5-FUTP.[9][10]

Recommendation: 5-FUTP solutions should be prepared and stored in a buffered solution at a pH of 8.0-8.5 . A common and effective buffer is Tris-HCl.

Temperature: The Enemy of Stability

As with most chemical reactions, the rate of 5-FUTP hydrolysis is highly dependent on temperature.

-

Frozen Storage (-20°C to -80°C): This is the standard and most effective method for long-term storage. Freezing drastically reduces molecular motion and the kinetic energy available for the hydrolytic cleavage of the phosphate bonds.[8][11] For maximal stability, storage at -80°C is preferable, though -20°C is generally sufficient for most applications.[12]

-

Refrigerated Storage (2-8°C): While better than room temperature, refrigeration is only suitable for short-term storage (a few days). Measurable degradation will occur over extended periods.

-

Room Temperature: Storage at room temperature should be avoided whenever possible. Significant degradation of NTPs can be observed within days.[8]

The Perils of Freeze-Thaw Cycles

Repeatedly freezing and thawing a solution of 5-FUTP can compromise its stability. The formation of ice crystals can lead to localized changes in solute and salt concentrations, which can in turn affect pH and accelerate hydrolysis.[13][14]

Best Practice: To avoid the detrimental effects of multiple freeze-thaw cycles, it is highly recommended to aliquot the 5-FUTP stock solution into smaller, single-use volumes upon receipt. This practice ensures that the main stock remains frozen and undisturbed, preserving its integrity for future experiments.

Enzymatic Degradation

While the focus of this guide is on chemical stability during storage, it is crucial to be aware of potential enzymatic degradation. Contamination with nucleotidases or phosphatases, which can be introduced through improper handling or contaminated reagents, will rapidly degrade 5-FUTP.

Recommendation: Always use nuclease-free water and consumables when preparing and handling 5-FUTP solutions. Wear gloves and maintain a clean working environment to prevent contamination.

Impact of Isotopic Labeling (¹³C, ¹⁹F, d₁) on Stability

A common question among researchers is whether the introduction of stable isotopes affects the chemical stability of the labeled molecule.

Expert Consensus: For stable isotopes such as ¹³C, ¹⁹F, and deuterium (d, or ²H), the effect on the chemical stability of the molecule is generally considered negligible.[15][16] These isotopes do not decay radioactively and their slightly increased mass does not significantly alter the electronic structure or bond energies of the molecule in a way that would impact its shelf-life.

-

¹³C and d₁: The incorporation of carbon-13 and deuterium into the molecule's backbone does not introduce any new chemical instabilities.[15][17]

-

¹⁹F: The carbon-fluorine bond is exceptionally strong and metabolically stable, meaning the ¹⁹F label on the pyrimidine ring is chemically robust.[18]

The primary point of instability remains the phosphoanhydride bonds of the triphosphate chain, which is unaffected by the isotopic labeling of the nucleoside. It is important to distinguish this from radiolabeled compounds (e.g., ³H, ¹⁴C, ³²P), where the energy released during radioactive decay can cause significant radiolytic decomposition over time.[19][20] The use of stable isotopes circumvents this issue entirely.

Recommended Storage Conditions: A Summary

To maximize the shelf-life and preserve the integrity of your 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C for long-term storage. | Minimizes the rate of hydrolytic degradation of the triphosphate chain.[8] |

| pH | 8.0 - 8.5 (buffered solution, e.g., Tris-HCl). | Provides the optimal pH environment to slow hydrolysis of phosphoanhydride bonds.[8] |

| Formulation | Aqueous solution, aliquoted into single-use volumes. | Prevents repeated freeze-thaw cycles that can accelerate degradation.[13] |

| Light Exposure | Store protected from light (e.g., in an amber vial or a dark freezer). | Although the primary instability is hydrolysis, protection from light is a general best practice for complex organic molecules to prevent any potential photochemical degradation.[11] |

| Container | Use high-quality, nuclease-free polypropylene tubes. | Prevents enzymatic contamination and ensures chemical compatibility. |

Experimental Protocol: Stability Assessment of 5-FUTP by HPLC

To empirically validate the stability of 5-FUTP under your specific laboratory conditions, a High-Performance Liquid Chromatography (HPLC) based stability study can be performed. This method allows for the separation and quantification of 5-FUTP and its primary degradation products, 5-FUDP and 5-FUMP.

Objective

To determine the degradation rate of 5-FUTP-¹³C,¹⁹F,d₁ over time at various storage temperatures.

Materials

-

5-FUTP-¹³C,¹⁹F,d₁ stock solution

-

Nuclease-free water

-

Tris-HCl buffer (1 M, pH 8.3)

-

HPLC system with a UV detector

-

Anion-exchange or a suitable reverse-phase C18 HPLC column

-

Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate for reverse-phase, or a salt gradient for anion-exchange)

-

Reference standards for 5-FUTP, 5-FUDP, and 5-FUMP (if available for peak identification)

Methodology

-

Preparation of Stability Samples:

-

Thaw the main stock of 5-FUTP-¹³C,¹⁹F,d₁ on ice.

-

Prepare a working solution of 5-FUTP at a known concentration (e.g., 1 mM) in a 10 mM Tris-HCl buffer, pH 8.3.

-

Aliquot this working solution into multiple tubes for each storage condition to be tested (e.g., -20°C, 4°C, and 25°C).

-

-

Time Point Zero (T=0) Analysis:

-

Immediately take three aliquots from the freshly prepared working solution.

-

Analyze each by HPLC to establish the initial concentration and purity of the 5-FUTP.

-

Record the peak areas for 5-FUTP, and any existing 5-FUDP or 5-FUMP.

-

-

Incubation:

-

Place the remaining aliquots at their designated storage temperatures.

-

-

Subsequent Time Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove three aliquots from each storage condition.

-

If frozen, thaw the samples on ice before analysis.

-

Analyze each sample by HPLC under the same conditions as the T=0 samples.

-

-

Data Analysis:

-

Calculate the percentage of the initial 5-FUTP remaining at each time point for each condition.

-

Plot the percentage of remaining 5-FUTP versus time for each storage condition.

-

The stability is often defined as the time point at which the concentration of the parent compound (5-FUTP) drops below 90% of its initial value.

-

Visualizing Degradation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and the experimental workflow for a stability study.

Caption: Primary hydrolytic degradation pathway of 5-FUTP.

Caption: Experimental workflow for a 5-FUTP stability study.

Conclusion

The integrity of 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ is critical for the success of advanced research and development projects. While the molecule's primary vulnerability lies in the hydrolysis of its triphosphate chain, this degradation can be effectively managed through disciplined storage practices. By maintaining a frozen, slightly alkaline (pH 8.0-8.5), and light-protected environment, and by judiciously aliquoting stock solutions to prevent freeze-thaw cycles, researchers can ensure the long-term stability and reliability of this powerful investigational tool. The presence of stable isotopes (¹³C, ¹⁹F, d₁) does not compromise the chemical stability, allowing scientists to focus on the inherent challenges of working with nucleotide triphosphates.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 8. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]

- 11. isotope.com [isotope.com]

- 12. idtdna.com [idtdna.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Trinucleotide substrates under pH-freeze-thaw cycles enable open-ended exponential RNA replication by a polymerase ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moravek.com [moravek.com]

- 20. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]

Unlocking RNA's Secrets: A Technical Guide to 13C, 19F, and Deuterium Labeling in NMR Spectroscopy

Introduction: The Challenge and Promise of RNA Structural Biology

Ribonucleic acid (RNA), once viewed as a simple messenger, is now recognized as a pivotal regulator of countless biological processes, from gene expression to catalysis.[1] This functional diversity is intricately linked to its three-dimensional structure and dynamic conformational changes.[1][2] For researchers in drug development and fundamental biology, deciphering these atomic-level details is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating RNA structure and dynamics in solution, mirroring physiological conditions more closely than crystallographic methods.[3][4]

However, as RNA molecules increase in size, their NMR spectra become progressively complex, plagued by severe signal overlap and line broadening.[1][3][5] This "curse of dimensionality" has historically limited high-resolution NMR studies to relatively small RNAs.[3] Isotopic labeling—the strategic incorporation of NMR-active isotopes like Carbon-13 (¹³C), Fluorine-19 (¹⁹F), and Deuterium (²H)—provides a powerful solution to these challenges, revolutionizing the study of RNA by NMR.[1][5][6][7][8]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, applications, and methodologies behind ¹³C, ¹⁹F, and deuterium labeling in RNA NMR. We will explore the unique advantages each isotope offers, from simplifying spectra and enhancing relaxation properties to introducing unique probes for studying ligand interactions and conformational dynamics.

The Core Problem: Overcoming Spectral Complexity in RNA NMR

The primary obstacle in RNA NMR is the limited chemical shift dispersion of its constituent nucleotides.[5][8] Unlike proteins with 20 distinct amino acid building blocks, RNA is composed of only four different nucleotides (A, U, G, C), leading to significant overlap of proton signals, particularly in the ribose region.[8][9] As the size of the RNA increases, this spectral crowding renders unambiguous signal assignment and structure determination nearly impossible.[1][5][10]

Isotopic labeling directly addresses this issue by enabling the use of multidimensional heteronuclear NMR experiments, which correlate the proton signals with those of the directly attached ¹³C or ¹⁵N nuclei. This spreads the signals out into additional dimensions, dramatically improving resolution.[9][11]

¹³C Labeling: The Foundation of Heteronuclear RNA NMR

The incorporation of ¹³C, an NMR-active isotope, into the ribose and base moieties of RNA is a cornerstone of modern RNA structural biology.[9][12] Uniform ¹³C labeling, often in conjunction with ¹⁵N labeling, allows for the application of a suite of powerful triple-resonance NMR experiments that facilitate the sequential assignment of resonances throughout the RNA chain.

Benefits of ¹³C Labeling:

-

Spectral Simplification: Enables the use of 2D and 3D heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC), which resolve overlapping proton signals by spreading them across a second, less crowded ¹³C dimension.[11][12]

-

Resonance Assignment: Triple-resonance experiments (e.g., HNC, HNCO) provide through-bond correlations that are essential for the sequential assignment of resonances in larger RNAs.

-